Oct-2-en-4-ol

Description

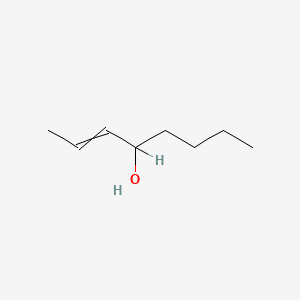

Oct-2-en-4-ol (CAS 4798-61-2) is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₄O. Structurally, it features a hydroxyl group at the fourth carbon and a double bond between the second and third carbons in an eight-carbon chain (Fig. 1). This compound is part of a broader class of octenols, which are notable for their roles in flavor and fragrance industries due to their volatile and aromatic properties . Regulatory evaluations by the European Food Safety Authority (EFSA) classify this compound as a flavoring agent with specified maximum usage levels in food applications, reflecting its importance in industrial formulations .

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

oct-2-en-4-ol |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3 |

InChI Key |

WGDUEFYADBRNKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=CC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Oct-2-en-1-ol (CAS 22104-78-5)

- Molecular Formula : C₈H₁₄O (same as Oct-2-en-4-ol).

- Structural Differences : The hydroxyl group is positioned at the first carbon instead of the fourth.

- Properties : The terminal hydroxyl group in Oct-2-en-1-ol enhances its volatility compared to this compound, as primary alcohols generally have lower boiling points than secondary alcohols. This compound is also regulated by EFSA, with distinct usage thresholds in flavor formulations .

- Applications: Used in perfumery for green, fatty odor notes, contrasting with the more herbaceous profile of this compound .

Oct-5-en-1-ol (CAS 90200-83-2)

- Molecular Formula : C₈H₁₆O.

- Structural Differences : The double bond is located between carbons 5 and 6, and the hydroxyl group is at the first carbon.

- Properties : The saturated carbon chain (C₈H₁₆O vs. C₈H₁₄O) results in higher hydrophobicity and a higher boiling point. Gas chromatography data indicate a retention time influenced by its linear structure and reduced polarity .

- Applications: Found in distilled beverages like Calvados, contributing fruity and floral notes .

Functional Analogs

Nonan-3-ol (CAS 624-51-1)

- Molecular Formula : C₉H₂₀O.

- Structural Differences : A saturated nine-carbon chain with a hydroxyl group at the third position.

- Properties : The absence of a double bond increases its melting point and reduces reactivity in oxidation reactions compared to this compound.

- Applications : Used as a solvent and intermediate in synthetic chemistry, lacking the aromaticity required for flavor applications .

Comparative Analysis Table

Research Findings and Industrial Relevance

- Safety and Handling : While specific toxicity data are absent in the evidence, EFSA’s evaluation ensures its safe use within prescribed limits .

- Synthetic Pathways: Shared methods with other octenols (e.g., hydration of alkynes or oxidation of alkenes) suggest scalable production, though positional selectivity remains a challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.